molecular formula C9H6N2 B051526 Phenylmalononitrile CAS No. 3041-40-5

Phenylmalononitrile

Cat. No. B051526
CAS RN: 3041-40-5
M. Wt: 142.16 g/mol
InChI Key: OFCTVAYVCDCQDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenylmalononitrile involves several chemical reactions, showcasing its flexibility in synthetic chemistry. For instance, its reaction with nitric acid in dichloromethane at room temperature leads to the formation of 1,2-bis(4-nitrophenyl)-1,1,2,2-tetracyanoethane, indicating the para-directing nature of the dicyanomethyl group and the presence of a through-ring nitro/aci-nitro tautomerism in 4-nitrophenylmalononitrile (Suzuki, Koide, & Ogawa, 1988).

Molecular Structure Analysis

The molecular structure of phenylmalononitrile, as determined through IR spectra, ab initio, and DFT force field calculations, reveals significant structural changes upon conversion to its carbanion form. This conversion is marked by frequency decreases of the cyano stretching bands and dramatic increases in integrated intensities, indicating a strong structural response to electronic changes (Binev, Georgieva, & Novkova, 2003).

Chemical Reactions and Properties

Phenylmalononitrile undergoes Ni-catalyzed reductive cyanation, demonstrating its role in synthesizing medicinally relevant benzonitriles. This process utilizes phenylmalononitrile derivatives as electrophilic cyanating reagents, highlighting its chemical versatility and reactivity (Mills, Graham, Patel, & Rousseaux, 2019).

Physical Properties Analysis

The study of copper(II) phenylmalonate complexes provides insights into the physical properties of phenylmalononitrile derivatives. These complexes exhibit unique crystal structures and magnetic properties, offering potential applications in materials science and coordination chemistry (Pasán, Sanchiz, Ruiz-Pérez, Lloret, & Julve, 2005).

Chemical Properties Analysis

The reactivity of phenylmalononitrile with hydrazine to produce 3,5-diamino-4-phenylpyrazole and its derivatives showcases the compound's chemical properties, including its potential as a precursor for various heterocyclic compounds. This versatility underscores phenylmalononitrile's importance in organic synthesis and pharmaceutical chemistry (Zvilichovsky & David, 1983).

Scientific Research Applications

  • Chemical Properties and Reactions :

    • Suzuki, Koide, and Ogawa (1988) reported that phenylmalononitrile reacts with nitric acid to yield 1,2-bis(4-nitrophenyl)-1,1,2,2-tetracyanoethane and 4-nitrobenzoyl cyanide, challenging the common understanding of the dicyanomethyl group's meta-directing property. They also discovered that 4-nitrophenylmalononitrile exists in two stable tautomeric forms (Suzuki, Koide, & Ogawa, 1988).
  • Biological and Medical Research :

    • Chamulitrat et al. (1993) investigated Phenyl N-tert-butylnitrone (PBN), a derivative of phenylmalononitrile, and its decomposition to nitric oxide under light, revealing its potential biological impact. This compound could alter biological functions due to its production of nitric oxide (Chamulitrat et al., 1993).
  • Chemical Synthesis and Applications :

    • Fedorov, Nesterov, and Shestopalov (1997) reported the formation of 2-benzoyloxy-2-phenylmalononitrile in a reaction involving hydroxyiminoacetophenone, which was confirmed through X-ray diffraction analysis (Fedorov, Nesterov, & Shestopalov, 1997).
    • Hirahama, Umezawa, and Shoji (2020) demonstrated the Michael addition of 2-phenylmalononitrile onto α,β-unsaturated carbonyl compounds using a visible-light-induced photoredox reaction, producing γ, γ-dicyanocarboxylic acid derivatives (Hirahama, Umezawa, & Shoji, 2020).
  • Analytical Applications :

    • Kim et al. (2020) developed a colorimetric analysis for malononitrile, a key component in the synthesis of phenylmalononitrile, using a novel NBD-based phenyl selenoether probe. This probe exhibited a significant colorimetric response, useful in chemical and industrial applications (Kim et al., 2020).

Safety And Hazards

Phenylmalononitrile is classified as dangerous. It is toxic if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-phenylpropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCTVAYVCDCQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184493
Record name Malononitrile, phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylmalononitrile

CAS RN

3041-40-5
Record name 2-Phenylpropanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3041-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmalononitrile
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Record name 3041-40-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malononitrile, phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYLMALONONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M3K6FPU6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
253
Citations
YI Binev, MK Georgieva, SI Novkova - Spectrochimica Acta Part A …, 2003 - Elsevier
The spectral and structural changes, caused by the conversion of phenylpropanedinitrile (phenylmalononitrile) into the carbanion, have been followed by IR spectra, ab initio HF, MP2 …
Number of citations: 29 www.sciencedirect.com
RA Grimm, JE Menting - Industrial & Engineering Chemistry …, 1975 - ACS Publications
… gave a phenylmalononitrile solution with less phenylacetonitrile (about 6% with respect to phenylmalononitrile). The aqueous layer was acidified and the phenylmalononitrile precip…
Number of citations: 3 pubs.acs.org
AJ FATIADI - Synthesis, 1978 - thieme-connect.com
Conventional molecular complexes are composed of neutral organic molecules held together by Van der Waals forces. Charge-transfer salts, on the other hand, have unpaired …
Number of citations: 58 www.thieme-connect.com
G Zvilichovsky, M David - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
3,5-Diamino-4-phenylpyrazole was prepared by the reaction of phenylmalononitrile with hydrazine hydrate. This hitherto unknown polyfunctional heterocycle reacted with acetylacetone…
Number of citations: 27 pubs.rsc.org
HD Hartzler - The Journal of Organic Chemistry, 1966 - ACS Publications
… The a, «-dicyanobenzyl radical generated from phenylmalononitrile and i-butyl peroxide or … generated by hydrogen abstraction from phenylmalononitrile yielded the same product 5 as …
Number of citations: 57 pubs.acs.org
LR Mills, P Patel, SAL Rousseaux - Organic & Biomolecular Chemistry, 2022 - pubs.rsc.org
Quaternary α-(hetero)arylnitriles are desirable biologically relevant products, however the existing methods for their synthesis can be unselective or require the use of undesirable …
Number of citations: 1 pubs.rsc.org
P Molina, C López-Leonardo, J Llamas-Botía… - Journal of the …, 1995 - pubs.rsc.org
Staudinger reaction of α-azidophenyiacetonitrile with triphenylphosphine in 1:2 molar ratio provides the triphenylphosphinazine derived from α-diazophenylacetonitrile, whereas in 2:1 …
Number of citations: 1 pubs.rsc.org
T Hirahama, M Umezawa, M Shoji - Tetrahedron Letters, 2020 - Elsevier
We report a methodology to achieve the direct Michael addition of 2-phenylmalononitrile onto α,β-unsaturated carbonyl compounds through a visible-light-induced photoredox reaction. …
Number of citations: 1 www.sciencedirect.com
H Suzuki, H Koide, T Ogawa - Bulletin of the Chemical Society of …, 1988 - journal.csj.jp
Phenylmalononitrile reacts with nitric acid in dichloromethane at room temperature to afford 1,2-bis(4-nitrophenyl)-1,1,2,2-tetracyanoethane as an initial product, which readily suffers …
Number of citations: 26 www.journal.csj.jp
F Freeman - Synthesis, 1981 - thieme-connect.com
… Thermolysis or photolysis of 14 in benzene gives an 82% yield of 7,7-dicyanonorcaradiene (22), which rearranges on heating to phenylmalononitrile (23)‘5"7. Thermolysis of 14 in p-…
Number of citations: 85 www.thieme-connect.com

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